N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules . It is known to possess a wide range of properties and applications, including optical properties, coordination properties, electron acceptor properties, etc . Chromene is another heterocyclic compound that is a key structural motif in various natural products and pharmaceuticals.
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives are known to be highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Adenosine Receptor Ligands
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide and its derivatives have been studied for their potential as adenosine receptor ligands. Chromones and thiazole-based compounds, such as this one, show promise in this area, potentially leading to developments in therapeutics for various conditions (Cagide et al., 2015).
Chemosensors for Cyanide Anions
Derivatives of this compound have been explored as chemosensors for cyanide anions. Their ability to recognize cyanide anions through a Michael addition reaction makes them potentially useful for environmental monitoring and safety applications (Wang et al., 2015).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound derivatives. Their effectiveness against various bacterial and fungal strains highlights their potential in developing new antimicrobial agents (Raval et al., 2012).
Antitumor Activity
Research into the antitumor properties of compounds containing the benzothiazole moiety, like this one, has shown promising results. Certain derivatives exhibit significant anticancer activities, particularly against lung and colon cancer cells, suggesting potential applications in cancer therapy (El‐Helw et al., 2019).
Applications in Polymer Composites
The incorporation of coumarin–thiazole derivatives into polymers, such as in polyurethane varnishes, has been shown to impart antimicrobial properties. This could lead to applications in coatings and other materials where microbial resistance is beneficial (El‐Wahab et al., 2014).
Epidermal Growth Factor Receptor Inhibitors
Some derivatives have been identified as potential inhibitors of the epidermal growth factor receptor, showing cytotoxicity against cancer cell lines. This suggests their utility in the development of targeted cancer therapies (Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, also known as N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide, is the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound’s action primarily affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases caused by mycobacteria .
Result of Action
The compound’s action results in the disruption of the mycobacterial cell wall . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases caused by mycobacteria .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S2/c24-14-9-16(26-15-7-3-1-5-11(14)15)18(25)23-20-22-13(10-27-20)19-21-12-6-2-4-8-17(12)28-19/h1-10H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNOAUGPEZWVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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